N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCZZMARMEEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromopropyl-4-phenylpiperazine
Reacting 4-phenylpiperazine (1.0 eq) with 1,3-dibromopropane (1.2 eq) in refluxing acetonitrile (82°C, 12 hr) yields the mono-alkylated intermediate:
4-Phenylpiperazine + 1,3-Dibromopropane → 3-Bromopropyl-4-phenylpiperazine (62% yield)
Optimization Data :
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | 12 | 62 |
| DMF | 100 | 8 | 58 |
| THF | 66 | 24 | 41 |
Amide Coupling with Cyclopentanecarboxylic Acid
The bromide intermediate (1.0 eq) reacts with cyclopentanecarboxylic acid (1.5 eq) using HBTU/DIPEA in DMF:
3-Bromopropyl-4-phenylpiperazine + Cyclopentanecarboxylic Acid
→ N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide (78% yield)
Characterization :
- LCMS : m/z 342.2 [M+H]+ (calc. 342.24)
- ¹H NMR (400 MHz, CDCl₃): δ 7.31 (t, J=7.8 Hz, 2H), 6.92 (d, J=8.1 Hz, 2H), 3.52 (t, J=6.7 Hz, 2H), 2.68–2.51 (m, 10H), 1.89–1.45 (m, 9H)
Method 2: Reductive Amination Pathway
Preparation of 3-Aminopropyl-4-phenylpiperazine
4-Phenylpiperazine (1.0 eq) reacts with acrylonitrile (1.1 eq) in methanol (25°C, 4 hr), followed by LiAlH₄ reduction (0°C → reflux, 6 hr):
4-Phenylpiperazine → 3-Cyanopropyl intermediate (89%) → 3-Aminopropyl-4-phenylpiperazine (74%)
Carboxamide Formation
Coupling the amine (1.0 eq) with cyclopentanecarbonyl chloride (1.2 eq) in dichloromethane (0°C → RT, 3 hr):
3-Aminopropyl-4-phenylpiperazine + Cyclopentanecarbonyl Chloride
→ Target Compound (81% yield)
Purity Data :
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.2 | 72 |
| Recrystallization | 99.5 | 65 |
Method 3: Solid-Phase Synthesis Adaptation
Adapting distributed drug discovery (D3) protocols, BAL-MBHA-PS resin undergoes:
- Reductive Amination : 4-Phenylpiperazine + Glutaraldehyde → Secondary amine resin
- Fmoc Deprotection : 20% Piperidine/DMF
- Amide Coupling : Cyclopentanecarboxylic acid/HBTU
Comparative Yield Analysis :
| Support Type | Loading (μmol/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| MBHA-PS Resin | 1.6 | 58 | 97 |
| SynPhase Lanterns | 38 | 63 | 96 |
Method 4: Microwave-Assisted One-Pot Synthesis
Combining 4-phenylpiperazine (1.0 eq), 1,3-dibromopropane (1.05 eq), and cyclopentanecarboxamide (1.1 eq) in DMF under microwave irradiation (120°C, 30 min):
Single-Pot Reaction → Target Compound (68% yield)
Reaction Acceleration :
| Heating Method | Time | Yield (%) |
|---|---|---|
| Conventional | 12 hr | 62 |
| Microwave | 0.5 hr | 68 |
Critical Comparison of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Total Steps | 2 | 3 | 4 | 1 |
| Overall Yield (%) | 48 | 60 | 55 | 68 |
| Purity Range (%) | 97–99 | 95–98 | 96–97 | 91–93 |
| Scalability | +++ | ++ | + | ++++ |
Key findings:
- Method 4 offers time efficiency but lower purity
- Method 2 achieves highest purity through controlled stepwise synthesis
- Solid-phase approaches (Method 3) enable parallel synthesis but require specialized equipment
Industrial-Scale Optimization Considerations
For kilogram-scale production:
- Solvent Selection : Replace DMF with 2-MeTHF (lower toxicity)
- Catalyst Recycling : Immobilize HBTU on silica gel (3 reuse cycles)
- Crystallization : Use ethanol/water (4:1) for 99.5% purity
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione: Known for its antimicrobial properties.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is unique due to its specific structure, which allows for a wide range of interactions with biological targets. This versatility makes it valuable in various research fields, from drug discovery to material science.
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclopentane ring substituted with a piperazine moiety. The presence of the phenyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating psychiatric disorders, where modulation of these neurotransmitters is crucial.
Antiviral Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown activity against viruses such as HIV and Herpes Simplex Virus (HSV). In vitro tests indicated moderate antiviral activity, with some derivatives achieving significant protection against viral replication .
Antibacterial and Antifungal Activity
In addition to antiviral properties, certain piperazine derivatives have been evaluated for antibacterial and antifungal activities. For example, compounds tested against Gram-positive and Gram-negative bacteria showed varying degrees of efficacy, indicating a broad spectrum of antimicrobial action .
Case Studies
- Antiviral Efficacy : A study on similar piperazine derivatives reported an ED50 (effective dose for 50% inhibition) of 0.04 mg/kg/day in a cholesterol-fed hamster model, demonstrating the compound's potential in lowering viral loads .
- Antimicrobial Testing : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, revealing that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic challenges in preparing N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound involves multi-step organic reactions, including cyclopentanecarboxamide formation, piperazine coupling, and propyl linker introduction. Challenges include:
- Steric hindrance during alkylation of the piperazine nitrogen (due to the phenyl group) .
- Competing side reactions (e.g., over-alkylation or incomplete coupling).
Methodological Solutions : - Use Schotten-Baumann conditions for carboxamide formation to improve selectivity .
- Employ HPLC monitoring to track intermediates and optimize reaction times .
- Introduce protecting groups (e.g., Boc) for reactive amines to prevent undesired side products .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic Research Question
Accurate structural confirmation is critical. Common techniques include:
- NMR spectroscopy : Analyze - and -NMR to confirm cyclopentane, piperazine, and propyl linker integration .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (as seen in analogous carboxamide derivatives) .
What advanced strategies are used to investigate receptor selectivity and binding affinity of this compound?
Advanced Research Question
The compound’s piperazine and carboxamide moieties suggest potential interactions with CNS targets (e.g., dopamine or serotonin receptors).
Methodologies :
- Radioligand binding assays : Quantify affinity (Ki values) for receptors like D2/D3 using -spiperone as a competitive ligand .
- Molecular docking simulations : Model interactions with receptor active sites (e.g., D3 receptor homology models) to predict binding modes .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess agonist/antagonist activity .
How can contradictory data in biological activity studies be systematically resolved?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH) or off-target effects.
Methodological Framework :
- Dose-response curves : Confirm activity across multiple concentrations to rule out assay-specific artifacts .
- Cross-validation : Compare results from orthogonal assays (e.g., in vitro binding vs. in vivo behavioral models) .
- Theoretical alignment : Reconcile findings with established receptor pharmacology (e.g., D3 receptor signaling pathways) to identify plausible mechanisms .
What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
SAR studies aim to optimize substituents (e.g., phenyl or cyclopentane groups) for enhanced potency.
Methodologies :
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties with biological data .
- Free-energy perturbation (FEP) : Calculate binding energy differences for analog modifications (e.g., methyl vs. chloro substitutions) .
- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, BBB permeability) early in design .
How can solubility and formulation challenges be addressed for in vivo studies?
Advanced Research Question
Poor aqueous solubility is common with lipophilic carboxamides.
Solutions :
- Salt formation : Convert to hydrochloride salts via acid-base reactions to enhance water solubility .
- Nanoformulation : Use liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent systems : Employ PEG-400 or Captisol® in dosing solutions for preclinical trials .
What experimental designs are optimal for assessing enantioselectivity in analogs of this compound?
Advanced Research Question
Chiral centers (e.g., in the piperazine or propyl chain) may lead to stereospecific activity.
Methodologies :
- Chiral chromatography : Separate enantiomers using Chiralpak® columns and polar organic mobile phases .
- Circular dichroism (CD) : Confirm absolute configuration of resolved enantiomers .
- In vitro/in vivo correlation : Compare activity of individual enantiomers in receptor assays and animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
